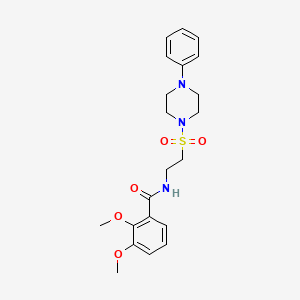

2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,3-dimethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c1-28-19-10-6-9-18(20(19)29-2)21(25)22-11-16-30(26,27)24-14-12-23(13-15-24)17-7-4-3-5-8-17/h3-10H,11-16H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGLRFKMYFAOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The sulfonyl-ethyl linkage is formed through sulfonylation reactions, which may involve reagents such as sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

Substitution: The phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl-ethyl linkage may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Benzamide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide with a 3,4-dimethoxyphenethylamine side chain.

- Key Differences :

- Lacks the sulfonyl-piperazine group present in the target compound.

- Methoxy groups at positions 3,4 (vs. 2,3 in the target).

- Properties :

2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D)

- Structure : Features a 2-hydroxybenzamide core with 3,4-dimethoxyphenethylamine.

- Properties :

Piperazine-Containing Analogues

5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide

- Structure : Piperazine linked via a pentanamide chain to a pyridinylphenyl group.

- Key Differences :

- Pentanamide linker (vs. sulfonylethyl in the target) increases flexibility.

- 2,4-Dichlorophenyl and pyridinyl substituents (vs. phenyl and methoxy in the target).

- Pharmacological Relevance : Designed for dopamine D3 receptor selectivity, highlighting the role of chlorine substituents in enhancing receptor affinity .

Fallypride Precursor (5-(3-Fluoropropyl)-2,3-dimethoxy-N-(((2S)-1-(2-propenyl)-2-pyrrolidinyl)methyl)benzamide)

- Structure : Shares the 2,3-dimethoxybenzamide core but substitutes the sulfonylethyl-piperazine with a fluoropropyl-pyrrolidinyl group.

- Key Differences :

- Applications: Used in positron emission tomography (PET) imaging, emphasizing structural tailoring for diagnostic vs. therapeutic purposes.

Thioether and Heterocyclic Benzamides

- Examples: N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide ().

- Key Differences :

- Thioether linkages and heterocycles (thiazole, isoxazole) replace the sulfonyl-piperazine group.

- Applications : Optimized for anticancer or antiviral activity, demonstrating how sulfur-containing groups modulate cytotoxicity and metabolic stability .

Physicochemical and Pharmacological Data

Research Findings and Implications

- Sulfonyl vs. Thioether Groups : The sulfonyl group in the target compound likely enhances oxidative stability compared to thioether-containing analogues, which are prone to metabolic degradation .

- Piperazine vs. Pyrrolidine : The piperazine moiety offers a balance between hydrophilicity and receptor affinity, whereas pyrrolidine derivatives (e.g., Fallypride) prioritize brain penetration for imaging .

- Methoxy Positioning : 2,3-Dimethoxy substitution (target) may confer better steric alignment with receptor pockets than 3,4-dimethoxy (Rip-B) or hydroxylated (Rip-D) variants .

Biological Activity

2,3-Dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a compound that has garnered attention for its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C18H24N4O3S

- Molecular Weight: 384.47 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The presence of the piperazine moiety suggests potential activity at serotonin (5-HT) and dopamine receptors, which are critical in mood regulation and psychotropic effects.

Key Mechanisms:

- Serotonin Receptor Modulation: The piperazine structure allows for modulation of serotonin receptors, potentially influencing mood and anxiety disorders.

- Dopamine Receptor Interaction: It may also interact with dopamine receptors, which are involved in reward and motivational processes.

- Inhibition of Enzymatic Activity: The sulfonamide group may confer inhibition properties against certain enzymes, enhancing its therapeutic profile.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

-

Antidepressant Effects:

In a study assessing the antidepressant-like effects in rodent models, the compound exhibited significant reductions in despair behaviors when administered at varying doses, indicating its potential utility in treating depression. -

Antitumor Activity:

Research evaluating the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced significant cell apoptosis at concentrations as low as 49.85 μM, suggesting a promising avenue for cancer therapy. -

Antimicrobial Efficacy:

The compound was tested against several bacterial strains, showing potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.78 μM against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key structural features of 2,3-dimethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, and how do they influence its biological activity?

- Structural Features :

- Benzamide core : Provides rigidity and serves as a hydrogen-bond acceptor.

- 2,3-Dimethoxy substituents : Enhance solubility and modulate electronic properties.

- Sulfonylethyl linker : Increases metabolic stability and facilitates interactions with hydrophobic binding pockets.

- 4-Phenylpiperazine moiety : Enhances binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors).

- Implications : The sulfonyl group and piperazine ring are critical for receptor affinity, while methoxy groups improve pharmacokinetic properties .

Q. What synthetic routes are commonly employed for preparing this compound?

- Step 1 : Synthesis of 4-phenylpiperazine via nucleophilic substitution or reductive amination.

- Step 2 : Sulfonylation of 4-phenylpiperazine with chlorosulfonic acid or sulfur trioxide.

- Step 3 : Coupling of the sulfonylated intermediate with 2,3-dimethoxybenzoyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile).

- Key Conditions : Reactions require inert atmospheres, controlled temperatures (60–80°C), and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of methoxy groups and piperazine substitution.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z ≈ 475.5 [M+H]⁺).

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity.

- X-ray Crystallography : Resolves ambiguities in stereochemistry (if applicable) .

Advanced Research Questions

Q. How can researchers optimize the binding affinity of this compound for serotonin receptors?

- Strategy :

- Substituent Modifications : Replace 2,3-dimethoxy groups with electron-withdrawing groups (e.g., trifluoromethyl) to enhance π-π stacking.

- Linker Optimization : Replace the sulfonylethyl group with a carboxamide or urea moiety to improve hydrogen bonding.

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antidepressant vs. antitumor effects)?

- Orthogonal Assays :

- In vitro : Compare receptor binding (e.g., 5-HT₁A, D₂) and cytotoxicity (e.g., MTT assay on cancer cell lines).

- In vivo : Use rodent models for behavioral tests (e.g., forced swim test) and tumor xenograft studies.

Q. How does the sulfonylethyl linker influence metabolic stability compared to alternative linkers?

- Metabolic Stability Assessment :

- In vitro : Incubate with liver microsomes and quantify parent compound via LC-MS.

- Comparative Analysis : Replace sulfonylethyl with methylene or ethylene linkers.

- Findings : Sulfonylethyl reduces CYP450-mediated oxidation, extending half-life (t₁/₂ > 4 hours in rat plasma) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.